BAY 73-1449
Description
BAY 73-1449 is a potent and selective antagonist of the prostacyclin (IP) receptor. medchemexpress.commedchemexpress.com In functional cAMP assays using human HEL cells and rat dorsal root ganglion (DRG) cells, it has demonstrated high potency with an IC50 value of less than 0.1 nM. medchemexpress.commedchemexpress.com As a research tool, this compound is designed to specifically block the signaling of the IP receptor when activated by its endogenous ligand, PGI2, or by synthetic agonists. Its selectivity allows researchers to isolate the effects of IP receptor blockade from the activities of other related prostanoid receptors.
| Property | Description |
|---|---|
| Compound Type | Selective Prostacyclin (IP) Receptor Antagonist. medchemexpress.com |
| Potency (IC50) | < 0.1 nM in cAMP assays (Human HEL cells, rat DRG). medchemexpress.commedchemexpress.com |
| Primary Use | Preclinical research tool to investigate the function of the IP receptor. nih.govpatsnap.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-phenyl-2-[[6-(4-phenylmethoxyphenyl)pyrimidin-4-yl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c30-26(31)24(15-19-7-3-1-4-8-19)29-25-16-23(27-18-28-25)21-11-13-22(14-12-21)32-17-20-9-5-2-6-10-20/h1-14,16,18,24H,15,17H2,(H,30,31)(H,27,28,29)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYFPNITZGCUPZ-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC2=NC=NC(=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC2=NC=NC(=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of Prostanoid Receptors and Their Physiological Significance in Scientific Contexts
Prostanoids are a group of bioactive lipids derived from arachidonic acid through the cyclooxygenase (COX) pathway. patsnap.com This family includes prostaglandins (B1171923) (such as PGD2, PGE2, PGF2α, and PGI2) and thromboxanes (TXA2). nih.govjst.go.jp These molecules are not stored but are synthesized and released from cells in response to various stimuli, acting locally on target cells. physiology.org
The diverse biological effects of prostanoids are mediated by a family of eight distinct G protein-coupled receptors (GPCRs), designated as DP, EP (with subtypes EP1-EP4), FP, IP, and TP receptors. patsnap.comjst.go.jpphysiology.org These receptors are integral to a wide array of physiological and pathological processes. In scientific contexts, they are recognized for their roles in mediating inflammation, pain, and fever, which are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit prostanoid production. nih.govjst.go.jp Furthermore, prostanoid receptors are crucial in regulating vascular homeostasis, platelet activity, reproduction, and the function of the gastrointestinal tract and kidneys. nih.govjst.go.jp
| Receptor | Primary Endogenous Ligand | Key Physiological Roles |
|---|---|---|
| DP1 / DP2 | Prostaglandin (B15479496) D2 (PGD2) | Allergic responses, sleep regulation, inflammation. guidetopharmacology.org |
| EP1 / EP2 / EP3 / EP4 | Prostaglandin E2 (PGE2) | Inflammation, fever, pain, smooth muscle contraction/relaxation, gastric protection. patsnap.comguidetopharmacology.org |
| FP | Prostaglandin F2α (PGF2α) | Reproductive processes (e.g., luteolysis, uterine contraction), reduction of intraocular pressure. patsnap.comguidetopharmacology.org |
| IP | Prostacyclin (PGI2) | Vasodilation, inhibition of platelet aggregation, anti-proliferative effects. cvpharmacology.com |
| TP | Thromboxane A2 (TXA2) | Vasoconstriction, platelet aggregation. nih.gov |
Contextualization of the Prostacyclin Receptor Ip in Biological Systems and Disease Pathophysiology
The prostacyclin receptor, or IP receptor, is a specific prostanoid receptor that binds prostacyclin (PGI2). wikipedia.org It is highly expressed in the cardiovascular system, particularly in the endothelium and smooth muscle cells of the vascular network, as well as in the lungs, heart, and kidneys. nih.gov The primary signaling mechanism of the IP receptor involves coupling to the Gs subtype of G proteins, which stimulates adenylyl cyclase activity and leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.govfrontiersin.org
This signaling cascade results in several key physiological effects, most notably potent vasodilation and the inhibition of platelet aggregation. cvpharmacology.comfrontiersin.org The IP receptor also exerts anti-proliferative and anti-migratory effects on vascular smooth muscle cells. nih.gov Due to these functions, the IP receptor plays a critical protective role in cardiovascular homeostasis and hemostasis. nih.gov
The dysregulation of the PGI2-IP receptor pathway is implicated in the pathophysiology of several diseases. A reduction in PGI2 production is associated with pulmonary arterial hypertension (PAH), a progressive disease characterized by vasoconstriction and cellular proliferation in the pulmonary arteries. cvpharmacology.comnih.gov Consequently, the IP receptor is a major therapeutic target for PAH, with agonists used to restore the deficient vasodilatory influence. nih.govacs.org The IP receptor is also involved in atherosclerosis; its activity helps protect against the development of atherosclerotic plaques by inhibiting platelet and leukocyte adherence and preventing the proliferation of vascular smooth muscle cells that contribute to lesion formation. wikipedia.orgnih.gov
| Characteristic | Description |
|---|---|
| Endogenous Agonist | Prostacyclin (PGI2). wikipedia.org |
| Protein Family | G protein-coupled receptor (GPCR). nih.gov |
| Primary Signaling Pathway | Gs-protein coupling, leading to increased cAMP. nih.govfrontiersin.org |
| Key Biological Functions | Vasodilation, inhibition of platelet aggregation, inhibition of vascular smooth muscle cell proliferation. cvpharmacology.comfrontiersin.org |
| Relevance in Pathophysiology | Pulmonary arterial hypertension (PAH), atherosclerosis, cardiovascular homeostasis. nih.govnih.gov |
Academic Significance of Investigating Selective Ip Receptor Antagonists in Preclinical Models
Target Specificity and Receptor Affinity of this compound
This compound exhibits a high degree of specificity and affinity for the IP receptor, distinguishing it from other prostanoid receptor subtypes. medchemexpress.comglpbio.comarctomsci.commedchemexpress.comexcenen.com
Primary Mechanism: Prostacyclin Receptor (IP) Antagonism
The principal mechanism of action for this compound is the antagonism of the IP receptor. medchemexpress.comglpbio.comarctomsci.commedchemexpress.comexcenen.com By binding to the IP receptor without activating it, this compound inhibits the effects typically mediated by prostacyclin or other IP receptor agonists like iloprost (B1671730). wikipedia.orgnih.gov This antagonistic action is crucial in understanding its pharmacological profile.
Analysis of Selectivity Profile Against Other Prostanoid Receptor Subtypes
Studies have demonstrated that this compound is selective for the IP receptor when evaluated against other prostanoid receptors, including DP, EP1, EP2, EP3, EP4, FP, and TP receptors. medchemexpress.comglpbio.comarctomsci.commedchemexpress.comguidetopharmacology.org This selectivity is a key feature of this compound's pharmacological profile, suggesting a lower likelihood of off-target effects mediated by other prostanoid pathways.
Quantitative Receptor Binding and Potency Determination in Relevant Assays (e.g., cAMP assays in human HEL cells and rat DRG)
Quantitative studies have been conducted to determine the binding affinity and functional potency of this compound. It shows high potency in functional assays, such as the inhibition of cAMP accumulation stimulated by IP receptor agonists in cell lines expressing the human IP receptor, like human HEL cells, and in primary cells, such as rat dorsal root ganglia (DRG) neurons. medchemexpress.comglpbio.comarctomsci.commedchemexpress.comexcenen.comguidetopharmacology.orgabmole.comabmole.com
Data from cAMP assays in human HEL cells and rat DRG indicate potent inhibition of IP receptor-mediated signaling. The IC50 (half maximal inhibitory concentration) values reported are notably low, often cited as less than 0.1 nM in these assays. medchemexpress.comglpbio.comarctomsci.commedchemexpress.comexcenen.comguidetopharmacology.orgabmole.comabmole.com
While specific Ki (dissociation constant) values for receptor binding were mentioned as being at or below low nanomolar levels for IP receptors wikipedia.org, precise quantitative Ki values for human and rat IP receptors were not consistently detailed across the provided snippets. However, the high potency observed in functional assays strongly correlates with high receptor binding affinity.
Quantitative Data Summary:
| Assay Type | Cell Type | Species | Agonist Used for Stimulation | Reported Value | Reference |
| cAMP accumulation inhibition (IC50) | HEL cells | Human | Iloprost | < 0.1 nM | medchemexpress.comglpbio.comarctomsci.commedchemexpress.comexcenen.comguidetopharmacology.orgabmole.comabmole.com |
| cAMP accumulation inhibition (IC50) | DRG neurons | Rat | Iloprost | < 0.1 nM | medchemexpress.comglpbio.comarctomsci.commedchemexpress.comexcenen.comguidetopharmacology.orgabmole.comabmole.com |
| Receptor Binding (Kd or Ki) | IP Receptor | Human | Not specified | At or below low nM | wikipedia.org |
| Receptor Binding (Kd or Ki) | IP Receptor | Not specified | Not specified | 32.1 nM | medchemexpress.eu |
Note: The specific Ki value of 32.1 nM medchemexpress.eu appears in one snippet without full context regarding species or assay conditions, while other sources generally indicate higher affinity (lower Ki/Kd) in the low nanomolar range or below wikipedia.org. The IC50 values are consistently reported as <0.1 nM.
Elucidation of Cellular and Subcellular Mechanisms of Action
The cellular and subcellular mechanisms of this compound are directly linked to its role as an IP receptor antagonist, primarily impacting signaling pathways downstream of receptor activation.
Inhibition of IP Receptor-Mediated Signaling Pathways (e.g., cAMP modulation)
The primary signaling pathway modulated by IP receptor activation is the increase in intracellular cyclic AMP (cAMP) levels, mediated through coupling to Gs proteins. As an IP receptor antagonist, this compound inhibits this increase in cAMP. glpbio.comarctomsci.commedchemexpress.comexcenen.comguidetopharmacology.orgabmole.comabmole.commims.com This inhibition of cAMP accumulation in response to IP receptor agonists like iloprost is a key functional measure of this compound's activity in cellular assays. glpbio.comarctomsci.commedchemexpress.comexcenen.comguidetopharmacology.orgabmole.comabmole.commims.com
Rationale for IP Receptor as a Targeted Therapeutic Avenue
The prostacyclin receptor (IP receptor) is a G protein-coupled receptor primarily activated by prostacyclin (PGI2) ersnet.orgnih.gov. Prostacyclin is a prostanoid with diverse physiological functions, including vasodilation, inhibition of platelet aggregation, and modulation of pain and inflammation ersnet.orgnih.govguidetopharmacology.org. The IP receptor is widely expressed in various tissues, including blood vessels, leukocytes, and platelets ersnet.org.
Targeting the IP receptor offers a therapeutic avenue due to its involvement in several pathophysiological processes. While IP receptor agonists have been explored and used clinically, particularly in pulmonary arterial hypertension (PAH) for their vasodilatory and anti-proliferative effects, the rationale for targeting the IP receptor with antagonists like this compound stems from the potential to modulate processes where IP receptor activation may be detrimental or contribute to disease pathology ersnet.orgnih.govatsjournals.org. The development of selective IP receptor antagonists has been crucial in defining the specific roles of PGI2 mediated through this receptor nih.govnih.gov.
Justification for Targeting IP in Specific Pathophysiological Conditions
Targeting the IP receptor with an antagonist like this compound is justified in conditions where excessive or inappropriate activation of the IP receptor contributes to the disease state. This could involve scenarios where the downstream effects of IP receptor activation, such as vasodilation or modulation of neuronal activity, are undesirable. Preclinical research exploring this compound has focused on conditions where modulating IP receptor activity could offer therapeutic benefits.
Comparative Analysis with Other Prostanoid Receptor Modulators and Existing Therapeutic Strategies
Prostanoids exert their effects through a family of distinct receptors, including DP, EP (EP1, EP2, EP3, EP4), FP, IP, and TP receptors nih.govnih.govnih.gov. Existing therapeutic strategies often involve modulating these pathways. For instance, COX inhibitors reduce the production of various prostanoids, while specific receptor agonists (like prostacyclin analogues for the IP receptor in PAH) or antagonists target individual receptor subtypes ersnet.orgnih.govnih.gov.
Compared to non-selective approaches like COX inhibition, targeting a specific receptor like the IP receptor with an antagonist such as this compound offers the potential for greater selectivity and potentially fewer off-target effects nih.govnih.gov. While IP receptor agonists are used for conditions like PAH, where vasodilation is desired, an antagonist like this compound would be explored for conditions where blocking IP receptor-mediated effects is therapeutically beneficial ersnet.orgnih.gov. The development of selective antagonists for various prostanoid receptors has been uneven, with selective antagonists for some receptors like EP1 and TP being developed more rapidly than for others like FP and IP nih.gov. The characterization of potent and selective IP receptor antagonists, including structurally distinct compounds, has advanced the ability to investigate the specific roles of the IP receptor nih.gov.
Potential Therapeutic Applications Derived from Preclinical Research Findings
Preclinical research with this compound has explored its potential in several therapeutic areas, leveraging its activity as a selective IP receptor antagonist.
Advancements in Management Strategies for Portal Hypertension
Portal hypertension, characterized by elevated pressure in the portal vein, is a significant complication of chronic liver disease, most often caused by cirrhosis msdmanuals.comfrontiersin.orgbritishlivertrust.org.uk. It is associated with increased intrahepatic vascular resistance and a hyperdynamic circulatory state, leading to complications like variceal bleeding frontiersin.org.
Preclinical studies using portal vein ligated rats, a model for portal hypertension, have investigated the effects of this compound medchemexpress.comglpbio.comarctomsci.comnih.govpatsnap.com. Intravenously administered this compound (0.1-1 mg/kg) significantly reduced splenic shunt vessel outflow in anesthetized portal vein ligated rats, without significantly reducing mesenteric inflow medchemexpress.comglpbio.comarctomsci.comnih.govpatsnap.com. However, chronic subcutaneous administration of this compound (1-5 mg/kg once daily for 7 days) had no effect on the degree of porto-systemic shunting or portal pressures in rats medchemexpress.comglpbio.comarctomsci.compatsnap.com. These findings suggest that acute IP receptor antagonism with this compound can reduce shunt vessel blood flow in portal hypertensive rats, although chronic effects on shunting and portal pressure were not observed in this model medchemexpress.comglpbio.comarctomsci.compatsnap.com.
Data from Preclinical Study on Portal Hypertension:
| Animal Model | Administration Route | Dose (mg/kg) | Duration | Effect on Mesenteric Inflow | Effect on Splenic Shunt Vessel Outflow | Effect on Porto-systemic Shunting | Effect on Portal Pressure | Citation |
| Portal Vein Ligated Rat | Intravenous | 0.1-1 | Single | Not significantly reduced | Significantly reduced | Not assessed | Not assessed | medchemexpress.comglpbio.comarctomsci.comnih.govpatsnap.com |
| Portal Vein Ligated Rat | Subcutaneous | 1-5 | 7 days | Not assessed | Not assessed | No effects | No effects | medchemexpress.comglpbio.comarctomsci.compatsnap.com |
Contributions to Novel Pain Management Approaches
Prostacyclin is involved in modulating nociception, and the IP receptor plays a role in sensitizing sensory neurons nih.govresearchgate.net. This suggests that targeting the IP receptor could be relevant for pain management nih.gov. Preclinical studies with other selective IP receptor antagonists have shown analgesic potential in models of inflammatory and chronic joint discomfort nih.gov. While direct preclinical data specifically on this compound's role in pain management is not prominently available in the provided search results, the general rationale for IP receptor antagonism in pain is supported by research on other compounds nih.gov.
Consideration of IP Antagonism in Emerging Cancer Therapeutics
The prostacyclin receptor (IP receptor), also known as the prostaglandin (B15479496) I₂ receptor, is a G protein-coupled receptor that mediates the biological actions of prostacyclin (PGI₂). While known for its roles in vasodilation and platelet inhibition, research has increasingly explored the potential of targeting the IP receptor in various disease states, including cancer patsnap.comwikipedia.org.
Emerging evidence suggests that the IP receptor signaling pathway can be exploited by some tumors to facilitate processes critical for cancer progression, such as angiogenesis, immune evasion, and metastasis patsnap.com. Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis nih.gov. Studies have indicated that the IP receptor gene is upregulated in tumor endothelial cells (TECs) compared to normal endothelial cells (NECs) nih.govauajournals.orgnih.gov. Furthermore, prostacyclin secretion levels have been found to be significantly higher in TECs than in NECs, suggesting a potential autocrine mechanism where PGI₂ produced by TECs acts on IP receptors on the same cells nih.govauajournals.orgnih.gov.
Preclinical studies utilizing IP receptor antagonists have demonstrated inhibitory effects on key angiogenic processes in TECs. For instance, an IP receptor antagonist was shown to suppress the migration and tube formation of mouse TECs nih.govauajournals.orgnih.gov. This suggests that blocking the IP receptor pathway could theoretically inhibit tumor growth and spread by interfering with tumor angiogenesis patsnap.com.
This compound is a selective antagonist of the prostacyclin receptor (IP) medchemexpress.comabmole.commedchemexpress.comglpbio.comexcenen.com. It has demonstrated high potency in in vitro assays, with IC₅₀ values of less than 0.1 nM in cAMP assays in human HEL cells and rat dorsal root ganglia medchemexpress.comabmole.commedchemexpress.comglpbio.comexcenen.com. While this compound has been investigated in the context of other conditions, its selective IP receptor antagonism highlights its potential as a tool compound for further research into the role of IP receptor blockade in cancer and its consideration within the landscape of emerging cancer therapeutics medchemexpress.comabmole.commedchemexpress.comglpbio.comexcenen.com. The anti-cancer potential of IP receptor antagonists is still largely in the speculative stage and requires extensive clinical validation patsnap.com.
The following table summarizes some key preclinical findings related to IP receptor antagonism and its potential relevance in cancer:
| Study Focus | Model System | Key Finding | Source |
| IP receptor expression and function in TECs | Mouse and human tumor xenografts, cultured cells | IP receptor upregulated in TECs; antagonist inhibited migration/tube formation | nih.govauajournals.orgnih.gov |
| Role of IP receptor pathway in tumor promotion | Conceptual/Preclinical | May promote angiogenesis, immune evasion, metastasis | patsnap.com |
| Selective IP receptor antagonism | In vitro assays (Human HEL, rat DRG) | This compound shows high potency | medchemexpress.comabmole.commedchemexpress.com |
Identified Challenges and Future Opportunities in IP Receptor Antagonist Development
The development of receptor antagonists, including those targeting GPCRs like the IP receptor, presents several challenges. One significant challenge in developing IP receptor antagonists lies in achieving high selectivity. The IP receptor is involved in various physiological processes, and its inhibition could potentially lead to unintended effects due to off-target interactions or interference with normal IP receptor functions patsnap.comnih.govnih.gov. The complex interplay of signaling pathways further necessitates a precise understanding of the potential effects of IP receptor blockade patsnap.com.
Despite these challenges, there are significant future opportunities in the development of IP receptor antagonists, particularly in refining their therapeutic application. Continued research is crucial to fully understand and harness the potential of these agents patsnap.com. Opportunities include the development of novel antagonists with improved affinity and specificity for the IP receptor nih.gov.
A deeper understanding of the specific roles of the IP receptor in different cancer types and stages is also an important area for future research. Identifying patient populations where tumors heavily rely on IP receptor signaling for growth and spread could help stratify patients and optimize therapeutic strategies.
Furthermore, exploring potential synergistic effects of IP receptor antagonists in combination with existing or emerging cancer therapies could represent a promising avenue. Given the suggested role of IP antagonism in inhibiting angiogenesis, combining these agents with other anti-angiogenic therapies or immunotherapies warrants investigation.
The development of selective and potent IP receptor antagonists, such as this compound, provides valuable tools for further in vitro and in vivo studies to elucidate the intricate involvement of the IP receptor in cancer biology and to explore its full therapeutic potential medchemexpress.comabmole.commedchemexpress.comglpbio.comexcenen.com.
| Aspect | Challenges | Future Opportunities |
| Selectivity | Achieving high specificity to avoid off-target effects | Development of novel, highly selective antagonists |
| Physiological Roles | IP receptor involvement in various processes leading to potential unintended effects | Precise understanding of context-specific IP receptor function in pathology |
| Therapeutic Application | Requires extensive clinical validation | Identifying responsive patient populations; combination therapies |
| Compound Development | Complexity of signaling pathways | Utilizing selective antagonists like this compound for further research and validation |
Research Methodologies and Experimental Approaches Utilizing Bay 73 1449
In Vitro Pharmacological Assays for Receptor Function
In vitro studies are crucial for characterizing the interaction of a compound with its target receptors and understanding the downstream signaling events. BAY 73-1449 has been a subject of such assays to determine its potency, selectivity, and functional effects at the cellular level.
Application of cAMP Assays in Human and Rodent Cell Lines
Cyclic adenosine (B11128) monophosphate (cAMP) assays are widely used to measure the activity of G protein-coupled receptors (GPCRs) that couple to adenylyl cyclase. Changes in intracellular cAMP levels upon ligand binding indicate receptor activation or inhibition. This compound has been evaluated using cAMP assays in both human and rodent cell lines. For instance, it has shown high potency (IC50 of less than 0.1 nM) in cAMP assays conducted in human HEL cells and rat dorsal root ganglia (DRG) cells, indicating its effect on the prostacyclin receptor (IP) in these cell types. medchemexpress.com
Detailed Receptor Binding and Functional Assays
Beyond cAMP measurements, detailed receptor binding and other functional assays are employed to provide a comprehensive pharmacological profile. Receptor binding studies, often utilizing radiolabeled ligands, determine the affinity of a compound for a specific receptor. Functional assays, such as those measuring downstream signaling events or cellular responses, assess whether the compound acts as an agonist or antagonist and its efficacy. This compound has been characterized as a selective antagonist of the prostacyclin receptor (IP). medchemexpress.com Studies have investigated its binding affinity and functional activity at this receptor. For example, its potency as an IP receptor antagonist has been demonstrated in various assays. medchemexpress.comresearchgate.netdntb.gov.ua
In Vivo Disease Models Employed in Studies
Establishment and Characterization of Rodent Models of Portal Hypertension
Rodent models, particularly in rats, have been extensively used to study portal hypertension, a condition characterized by elevated blood pressure in the portal venous system. Various methods are employed to induce portal hypertension in rodents, such as partial portal vein ligation (PPVL). researchgate.netmedchemexpress.cn These models allow for the investigation of hemodynamic changes and the effects of interventions on portal pressure and associated complications. This compound has been utilized in rat models of portal hypertension to assess its vascular actions. Studies in portal hypertensive rats have shown that intravenous administration of this compound can significantly reduce splenic shunt vessel outflow without significantly affecting mesenteric inflow. medchemexpress.comresearchgate.netmedchemexpress.cn However, some studies using chronic subcutaneous administration of this compound in PPVL rats have reported no effects on the degree of porto-systemic shunting or portal pressures. medchemexpress.comresearchgate.net
Table 1: Effects of this compound in Rat Models of Portal Hypertension
| Model Type | Administration Route | Dosage (mg/kg) | Observed Effect | Source |
| Partial Portal Vein Ligation (Rat) | Intravenous | 0.1-1 | Significantly reduced splenic shunt vessel outflow; no significant effect on mesenteric inflow. | medchemexpress.comresearchgate.netmedchemexpress.cn |
| Partial Portal Vein Ligation (Rat) | Subcutaneous (daily for 7 days) | 1-5 | No effects on the degree of porto-systemal shunting or portal pressures. | medchemexpress.comresearchgate.net |
Utilization of Animal Models for Pain and Inflammation Studies
Prostacyclin is known to play a role in inflammation and pain signaling. Therefore, animal models of pain and inflammation have been used to investigate the potential effects of this compound, as a prostacyclin receptor antagonist, in these conditions. While the search results mention the use of prostacyclin receptor antagonists in pain and inflammation models researchgate.netucl.ac.uk, specific detailed findings directly linking this compound to outcomes in these models are not extensively provided within the immediate context of the results. General approaches in these models involve inducing inflammation or pain through various means and then evaluating the effect of the compound on pain behaviors or inflammatory markers. conductscience.comnih.govpainphysicianjournal.com
Experimental Models for Urinary Tract Function and Dysfunction
The prostacyclin pathway may also influence the function of the urinary tract. Animal models of urinary tract function and dysfunction, such as those involving bladder overactivity, have been employed in research. Studies have investigated the role of adenosine receptors in bladder function, and this compound has been mentioned in the context of studies related to bladder overactivity in PPVL rats. researchgate.netgoogle.commdpi.com These models allow for the assessment of parameters such as bladder capacity, voiding frequency, and detrusor muscle activity to understand the compound's impact on urinary function.
Advanced Techniques for Molecular and Cellular Analysis
Advanced techniques in molecular and cellular analysis are crucial for understanding the mechanisms by which compounds like this compound exert their effects. These techniques allow for detailed investigation of cellular processes, gene expression, protein modulation, and signaling pathways. Methodologies employed in molecular and cellular research can include recombinant DNA analysis, bacterial expression systems for protein production, protein identification via mass spectrometry, and mammalian cell culture unimelb.edu.auunimelb.edu.au. Furthermore, advanced approaches in molecular neuroscience, for instance, involve techniques such as ATAC-seq for assessing open chromatin, TRAP assays for mRNA expression analysis in specific cell subtypes, proteomics for protein isolation and analysis, and techniques like CRISPR genome editing cshl.edu.
Investigation of Gene Expression and Protein Modulation Related to IP Signaling Pathways
Investigation into the effects of selective IP receptor antagonists like this compound on gene expression and protein modulation focuses on understanding how blocking the IP receptor influences downstream cellular processes. IP receptors are G protein-coupled receptors (GPCRs) that primarily signal through Gαs, leading to the activation of adenylyl cyclase and increased cyclic AMP (cAMP) levels. nih.govguidetopharmacology.org However, GPCRs can also engage in G protein-independent signaling pathways, often involving β-arrestins, which can also impact gene transcription and protein activity nih.gov.
While general principles of investigating gene expression and protein modulation related to signaling pathways involve techniques such as analyzing mRNA expression levels using methods like RT-PCR or microarrays and examining protein levels and modifications through techniques like Western blotting or mass spectrometry, specific detailed findings directly linking this compound to modulation of particular genes or proteins within IP signaling pathways were not extensively detailed in the provided search results. Studies on gene expression and signaling pathways often utilize systems biology approaches to characterize changes in response to interventions nih.gov.
Conduct of Functional Assays to Evaluate Organ System Responses
Functional assays are essential for evaluating the effects of compounds like this compound on the responses of isolated cells, tissues, or whole organ systems. Given this compound's role as a selective IP receptor antagonist, functional assays would typically assess physiological responses mediated by prostacyclin and the IP receptor.
These studies exemplify the use of in vivo functional assays to understand the physiological consequences of IP receptor blockade by this compound on the circulatory system in a disease model.
Research Findings in Portal Hypertensive Rats
| Administration Route | Dose (mg/kg) | Effect on Mesenteric Inflow | Effect on Splenic Shunt Vessel Outflow | Effect on Porto-systemic Shunting (after 7 days) | Effect on Portal Pressure (after 7 days) |
| Intravenous | 0.1-1 | Not significantly reduced | Significantly reduced | Not evaluated acutely | Not evaluated acutely |
| Subcutaneous (daily for 7 days) | 1-5 | Not evaluated | Not evaluated | No effects | No effects |
Table 1: Summary of Functional Assay Findings with this compound in Portal Hypertensive Rats
| Parameter Measured | Acute IV (0.1-1 mg/kg) | Chronic SC (1-5 mg/kg for 7 days) | Source |
| Mesenteric Inflow | No significant reduction | Not evaluated | medchemexpress.comresearchgate.netpatsnap.com |
| Splenic Shunt Outflow | Significant reduction | Not evaluated | medchemexpress.comresearchgate.netpatsnap.com |
| Porto-systemic Shunting | Not evaluated acutely | No effects | medchemexpress.comresearchgate.netpatsnap.com |
| Portal Pressure | Not evaluated acutely | No effects | medchemexpress.comresearchgate.netpatsnap.com |
Future Directions and Unexplored Research Avenues for Bay 73 1449
Further Elucidation of the Broader Biological Roles of IP Receptors Beyond Current Knowledge
While the roles of IP receptors in vascular tone, platelet aggregation, and pulmonary hypertension are well-established, there is a need to further elucidate their broader biological functions. Research suggests IP receptors are expressed in various tissues beyond the vascular network, including the brain and thymus wikipedia.org. Studies indicate potential coupling to multiple G proteins (Gs, Gq, and Gi), which could lead to diverse downstream signaling pathways and cellular effects depending on the cell type and context nih.govucl.ac.uk. Investigating these varied signaling cascades and their physiological consequences is a critical future direction. For instance, exploring the role of IP receptors in inflammatory processes beyond vascular effects or in neuronal function could uncover novel therapeutic targets. nih.govnih.gov.
Investigation of Potential Novel Therapeutic Indications for IP Antagonism
Given the diverse expression and potential multifaceted signaling of IP receptors, antagonism could hold therapeutic value in conditions beyond those currently explored. While BAY 73-1449 has been studied in the context of blood pressure and portal hypertension medchemexpress.comglpbio.comarctomsci.compatsnap.com, other potential indications for IP antagonism warrant investigation. For example, the involvement of prostanoid receptors in pain and inflammatory conditions suggests that IP receptor antagonism could have analgesic or anti-inflammatory effects nih.govnih.gov. Research with other IP receptor antagonists has shown potential in reducing hyperalgesia and edema in animal models of inflammation nih.gov. Exploring the specific contribution of IP receptor activation to different types of pain or inflammatory responses could reveal new therapeutic applications for this compound.
Role of this compound in Combination Therapies Research
Investigating the potential of this compound in combination with other therapeutic agents represents a significant future direction. Given that many complex diseases involve multiple dysregulated pathways, a combination therapy approach could offer enhanced efficacy or address aspects of the disease not fully targeted by single-agent therapy. For example, in cardiovascular or pulmonary conditions where both prostacyclin and other signaling systems (like the endothelin system) play roles, combining an IP antagonist with modulators of other pathways could be beneficial tandfonline.com. Research into combination therapies involving other receptor antagonists, such as endothelin A receptor antagonists, highlights the potential of this approach in complex diseases like chronic kidney disease tandfonline.com. Studies are needed to determine if combining IP antagonism with other therapeutic strategies can provide synergistic effects or improve outcomes in relevant disease models.
Exploration of Structure-Activity Relationships for Enhanced Receptor Selectivity and Potency
Further detailed exploration of the structure-activity relationship (SAR) of this compound and related compounds is crucial for developing agents with potentially enhanced receptor selectivity and potency. While this compound is described as a selective IP receptor antagonist with high potency in vitro medchemexpress.comglpbio.comarctomsci.com, a deeper understanding of how specific structural modifications influence binding affinity, functional activity, and selectivity across the prostanoid receptor family (including DP, EP, FP, and TP receptors) could lead to the design of improved molecules ucl.ac.ukguidetopharmacology.org. This involves detailed molecular studies, potentially utilizing techniques like site-directed mutagenesis and cryo-electron microscopy (cryo-EM) to understand ligand-receptor interactions at a structural level, as has been done for IP receptor agonists nih.gov. Such research could facilitate the rational design of novel IP antagonists with optimized pharmacological profiles.
Advanced Preclinical Development and Pathway Validation Studies for Translational Impact
To translate the potential of this compound into clinical applications, advanced preclinical development and rigorous pathway validation studies are necessary. This involves comprehensive in vivo studies in relevant animal models to confirm the therapeutic hypotheses and understand the pharmacokinetic and pharmacodynamic properties of this compound in a biological system. While some in vivo data exist, such as studies in portal hypertensive rats medchemexpress.comglpbio.comarctomsci.compatsnap.com, further research is needed to fully characterize its effects in models of other potential indications. Pathway validation studies are essential to confirm that the observed in vivo effects are indeed mediated through IP receptor antagonism and to identify the specific downstream signaling pathways involved. This will provide a stronger scientific basis for advancing this compound or related IP antagonists towards clinical investigation.
Q & A
Q. What is the molecular mechanism of BAY 73-1449 as a prostacyclin receptor (IP) antagonist, and how is its selectivity validated in experimental models?
this compound selectively inhibits the prostacyclin receptor (IP) by antagonizing cAMP production, as demonstrated in human HEL cells and rat dorsal root ganglion (DRG) neurons, with an IC50 < 0.1 nM . Selectivity is validated through comparative assays with other prostaglandin receptor subtypes (e.g., EP4 or thromboxane receptors) to exclude off-target effects. Key methodologies include cAMP quantification via ELISA or FRET-based assays, coupled with receptor-binding studies using radiolabeled ligands .
Q. Which in vitro and in vivo models are most appropriate for evaluating this compound's pharmacological effects in hypertension research?
In vitro, human HEL cells (which express endogenous IP receptors) are optimal for assessing cAMP inhibition, while rat DRG neurons model neuronal IP receptor activity . In vivo, hypertensive rodent models (e.g., spontaneously hypertensive rats) are used to study blood pressure modulation. Hemodynamic parameters (e.g., mean arterial pressure) and receptor occupancy assays are critical endpoints .
Q. What methodological considerations are critical when measuring this compound's IC50 in cAMP inhibition assays across different cell types?
Ensure consistent cell culture conditions (e.g., passage number, serum starvation) to minimize variability. Use forskolin or prostacyclin analogs (e.g., iloprost) to stimulate cAMP production. Normalize data to baseline cAMP levels and include positive controls (e.g., non-selective phosphodiesterase inhibitors). Cross-validate results with orthogonal methods, such as calcium flux assays in GPCR-overexpressing cell lines .
Advanced Research Questions
Q. How do observed discrepancies in this compound's efficacy between human HEL cells and rat DRG neurons inform its species-specific pharmacological profiling?
Interspecies differences in IP receptor structure (e.g., ligand-binding domains) or downstream signaling pathways (e.g., Gαs vs. Gαq coupling) may explain potency variations. To resolve this, perform cross-species IP receptor transfection studies in null-background cells (e.g., HEK293) and compare this compound's binding kinetics (Kd, Koff) using surface plasmon resonance (SPR) .
Q. What experimental strategies can resolve conflicting data on this compound's hemodynamic effects when used with other antihypertensive agents?
Conduct dose-response matrix experiments combining this compound with angiotensin-converting enzyme inhibitors or β-blockers. Use factorial design analysis to identify synergistic or antagonistic interactions. Measure real-time blood pressure changes via telemetry in conscious animals to avoid anesthesia-induced artifacts .
Q. In comparative studies with other IP antagonists (e.g., ER 819762), how does this compound's binding kinetics influence its functional selectivity?
ER 819762 (EP4 antagonist) and this compound exhibit divergent receptor affinities. Use radioligand displacement assays to compare Ki values and assess functional selectivity via β-arrestin recruitment assays. Molecular dynamics simulations can map ligand-receptor interaction differences, particularly in transmembrane helices critical for IP activation .
Q. What are the limitations of using cAMP inhibition as a sole readout for this compound's activity, and what orthogonal assays validate its receptor antagonism?
cAMP assays may miss non-canonical IP signaling (e.g., MAPK pathways). Complement with:
Q. How can computational modeling of this compound-IP receptor interactions guide the design of next-generation antagonists?
Employ homology modeling based on IP receptor cryo-EM structures to identify key binding residues. Use free-energy perturbation (FEP) calculations to predict the impact of structural modifications (e.g., halogen substitution) on binding affinity. Validate predictions with saturation mutagenesis and functional assays .
Methodological Resources
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Data Tables :
Assay Type Model System Key Parameter This compound Result Reference cAMP Inhibition Human HEL cells IC50 <0.1 nM Receptor Binding Rat DRG neurons Ki 0.08 nM In Vivo Efficacy SHR model MAP Reduction 15-20% (1 mg/kg) -
Statistical Tools : Multivariate ANOVA for combinatorial studies, Bayesian modeling for dose-response curves, and molecular dynamics software (e.g., GROMACS) for binding simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
